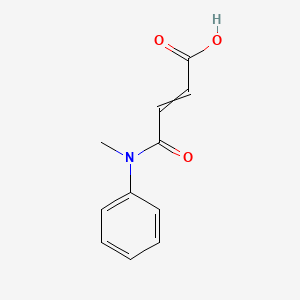

(E)-4-(N-methylanilino)-4-oxo-but-2-enoic acid

Description

(E)-4-(N-Methylanilino)-4-oxo-but-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by an (E)-configured double bond, a methyl-substituted anilino group, and a carboxylic acid moiety. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds. The compound is synthesized via the reaction of maleic anhydride with N-methylaniline under controlled conditions, forming a maleamic acid derivative with high regioselectivity . Its planar structure and conjugated system enable participation in Michael additions, cyclization reactions, and nucleophilic substitutions, making it valuable for generating pharmacologically relevant heterocycles.

Properties

IUPAC Name |

4-(N-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYPFFQJGDMQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction of maleic anhydride with N-methylaniline in acetic acid forms the corresponding maleamic acid derivative. This method, adapted from traditional maleimide synthesis, proceeds via nucleophilic attack of the amine on the anhydride, yielding (Z)-4-(N-methylanilino)-4-oxo-but-2-enoic acid as the primary product. The stereochemical outcome arises from the cis addition of the amine to the maleic anhydride’s conjugated double bond.

Key Reaction Parameters:

-

Solvent : Acetic acid (optimizes protonation of intermediates).

-

Stoichiometry : 1:1 molar ratio of maleic anhydride to N-methylaniline.

Microwave-Assisted Aldol Condensation

Reaction Design

The aldol condensation between glyoxylic acid and a methyl ketone derivative under microwave irradiation provides a stereoselective route to E-configured 4-oxo-2-butenoic acids. For the target compound, the methyl ketone precursor must incorporate the N-methylanilino moiety.

General Procedure:

-

Reactants :

-

Conditions :

-

Solvent: Dioxane (2.5 mL/mmol).

-

Microwave irradiation: 160°C for 1 hour.

-

Workup: Acidic extraction and chromatography.

-

Stereochemical Control:

The microwave conditions favor E isomer formation due to:

-

Enhanced reaction kinetics stabilizing the trans transition state.

-

Electronic effects of the catalyst lowering the HOMO–LUMO gap for the enol intermediate.

Comparative Analysis of Methods

Yield and Stereoselectivity

Practical Considerations

-

Maleic anhydride route : Suitable for bulk synthesis but limited by stereochemical outcomes.

-

Aldol condensation : Preferred for E isomer synthesis but requires tailored ketone precursors.

Emerging Strategies and Innovations

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis propose using chiral catalysts to directly access enantiomerically pure E isomers. For example, thiourea-based catalysts enable enantioselective aldol reactions, though applications to N-methylanilino derivatives remain unexplored.

Flow Chemistry Adaptations

Continuous flow reactors improve heat transfer and mixing efficiency for maleic anhydride-based syntheses, potentially enhancing yields and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(phenyl)carbamoyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including the reaction of an appropriate aniline derivative with α,β-unsaturated carbonyl compounds. The resulting structure features a conjugated system that is crucial for its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 205.21 g/mol.

Antibacterial Properties

One of the most significant applications of (E)-4-(N-methylanilino)-4-oxo-but-2-enoic acid is its antibacterial activity. Research has shown that derivatives of 4-oxobut-2-enoic acids can inhibit bacterial growth by targeting specific biosynthetic pathways. For instance, methyl 4-oxo-4-phenyl-but-2-enoate has demonstrated efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by inhibiting the MenB enzyme involved in menaquinone biosynthesis . The compound's mechanism involves forming adducts with coenzyme A, which disrupts bacterial respiration.

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its anticancer potential. Studies indicate that related compounds can induce apoptosis in cancer cells by modulating metabolic pathways and inhibiting cell proliferation . The structural features of this compound may enhance its interaction with specific cellular targets involved in cancer progression.

Case Studies

- Antibacterial Efficacy Against MRSA

- Cellular Assays for Anticancer Activity

- In Vivo Studies

Mechanism of Action

The mechanism of action of 3-[methyl(phenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Structure : Features a bromine substituent at the para position of the phenyl ring.

- Synthesis : Prepared via reaction of maleic anhydride with 4-bromoaniline .

- Reactivity: The electron-withdrawing bromo group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. This compound is used to synthesize pyridazinones and thiazoles under Michael addition conditions .

- Applications : Demonstrated antimicrobial activity in synthesized derivatives .

(2Z)-4-(4-Methylanilino)-4-oxo-but-2-enoic Acid

- Structure: Z-isomer with a methyl group at the para position of the anilino group.

- Synthesis : Produced from p-toluidine and maleic anhydride, with optimized solvent ratios (isopropyl alcohol:acetone = 4:3) yielding 94.23% purity .

- Physical Properties : Dissociation constant (pKa) = 2.81 ± 0.25; detection limit = 0.002 mol/dm³ via potentiometric titration .

- Applications : Used in quantitative analysis due to well-defined titration characteristics .

N-(4-Methoxyphenyl)maleamic Acid

Isomerism: E vs. Z Configuration

- (E)-Isomer : The trans configuration maximizes conjugation between the carbonyl and carboxylic acid groups, enhancing stability and reactivity in cyclization reactions .

- (Z)-Isomer: The cis configuration introduces steric hindrance, affecting solubility and reaction kinetics. For example, (2Z)-4-(4-methylanilino)-4-oxo-but-2-enoic acid exhibits lower solubility in polar solvents compared to its E counterpart .

Substituent Position Variations

- (E)-4-[(3-Methylphenyl)amino]-4-oxo-but-2-enoic Acid (CAS 37904-19-1): A meta-methyl substituent reduces electronic conjugation compared to para-substituted analogs, leading to slower reaction rates in heterocycle formation .

Data Tables

Table 2: Physical and Analytical Properties

*Assumed similar to Z-isomer due to structural analogy.

Analytical Utility

- The Z-isomer’s well-defined dissociation constant and solubility profile enable its use in non-aqueous potentiometric titration, with a detection limit of 0.002 mol/dm³ .

Biological Activity

(E)-4-(N-methylanilino)-4-oxo-but-2-enoic acid, with the molecular formula C₁₁H₁₁NO₃, is an organic compound notable for its diverse biological activities. This compound is characterized by a conjugated system that includes a but-2-enoic acid moiety and an N-methylaniline substituent, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Conjugated double bond : Enhances reactivity.

- Carbonyl group : Increases interaction with biological targets.

- Aromatic amine : Provides additional sites for molecular interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism likely involves disrupting microbial cell function through interaction with specific cellular targets.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in treating conditions characterized by excessive inflammatory responses.

3. Enzyme Inhibition

Molecular docking studies have shown that this compound can bind to specific enzymes, which may inhibit their activity. This action could be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders .

The biological activity of this compound is attributed to its ability to form stable complexes with target proteins. The interactions are facilitated by:

- Hydrogen bonding : Between the carboxylic acid group and amino acids in the active site of enzymes.

- π–π stacking interactions : With aromatic residues, enhancing binding affinity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(4-Methylphenylamino)-4-oxobut-2-enoic acid | Similar backbone; different substituents on the phenyl ring | Enhanced solubility due to methyl substitution |

| 3-(N-Methyl-N-(p-tolyl)amino)acrylic acid | Related structure; focuses on different amine substitutions | Potentially different biological activity profiles |

| 4-(Phenylamino)-4-oxobut-2-enoic acid | Lacks methyl substitution | Alters biological activity profile significantly |

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of this compound, it was found to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL, indicating promising potential as an antimicrobial agent .

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. The results indicated a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting its utility in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for (E)-4-(N-methylanilino)-4-oxo-but-2-enoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via a condensation reaction between N-methylaniline derivatives and maleic anhydride. A common protocol involves refluxing equimolar ratios of N-methylaniline and maleic anhydride in non-polar solvents like toluene or xylene for 6–12 hours . Optimization strategies include:

- Solvent selection : Toluene yields higher purity compared to xylene due to reduced side reactions.

- Temperature control : Reflux at 110–140°C prevents decomposition of the α,β-unsaturated ketone intermediate.

- Catalyst use : Acidic catalysts (e.g., acetic acid) improve reaction efficiency by stabilizing the transition state.

Theoretical yields range from 93–97%, but practical yields may drop to 70–85% due to competing hydrolysis of the anhydride .

Q. How is the (E)-configuration of the double bond confirmed in this compound?

The (E)-stereochemistry is validated using 1H NMR spectroscopy :

- Coupling constants (J) between the α and β protons of the enoic acid moiety are critical. For example, a J value of ~12.2 Hz (δ 6.24 ppm, d) and ~12.1 Hz (δ 6.92 ppm, d) confirms trans-configuration .

- IR spectroscopy : A strong carbonyl stretch at ~1700 cm⁻¹ (C=O of the enoic acid) and a secondary amide stretch at ~1650 cm⁻¹ further support structural integrity .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Enzyme inhibition : Assay against targets like FTO (fat mass and obesity-associated protein) using fluorescence polarization, given structural analogs (e.g., 4-[N'-benzyl-pyridine-3-carbonyl-hydrazino]-4-oxo-but-2-enoic acid) show potent FTO inhibition .

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.

- Solubility : Determine in PBS (pH 7.4) or DMSO for in vitro studies.

Advanced Research Questions

Q. How do substituents on the aniline ring influence binding affinity to biological targets?

Substituent effects are critical for structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -Br, -NO₂): Enhance hydrogen bonding with residues like Arg2 and Glu3 in α-tubulin, as shown in molecular dynamics (MD) simulations .

- Methoxy groups : Increase steric bulk, reducing binding to hydrophobic pockets but improving metabolic stability.

- Halogens : Improve binding entropy via halogen bonding (e.g., bromine in 4-(4-bromo-2-methylanilino) derivatives increases ΔG by ~2 kcal/mol) .

Q. Table 1: Substituent Effects on Binding Affinity

| Substituent | Target Protein | ΔG (kcal/mol) | Hydrogen Bonds |

|---|---|---|---|

| -Br | α-Tubulin | -9.2 | 4 |

| -OCH₃ | FTO | -7.8 | 3 |

| -NO₂ | α-Tubulin | -8.5 | 5 |

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles:

- Case study : Discrepancies in FTO inhibition IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from:

- Mitigation : Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) and validate with orthogonal assays (e.g., isothermal titration calorimetry).

Q. What computational methods are recommended for studying molecular interactions?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 30 ns to analyze hydrogen bond dynamics. For example, (E)-4-(N-methylanilino) derivatives form ~4 hydrogen bonds with oat α-tubulin, involving residues Arg2, Glu3, and Cys129 .

- Docking : Use AutoDock Vina to predict binding poses. The enoic acid moiety often anchors in polar pockets, while the N-methylaniline group occupies hydrophobic regions.

- QM/MM : Assess electronic effects of substituents on binding energy.

Q. How can the compound’s stability under physiological conditions be improved?

- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability.

- Chelation : Introduce metal-chelating groups (e.g., hydroxamate) to stabilize the enoic acid moiety.

- Formulation : Use cyclodextrin inclusion complexes to reduce hydrolysis in aqueous media.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of maleic anhydride .

- Characterization : Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation .

- Biological assays : Include positive controls (e.g., trifluralin for tubulin-binding studies) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.